2-(sec-Butyl)-5-methoxypyridazin-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-butan-2-yl-5-methoxypyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-7(2)11-9(12)5-8(13-3)6-10-11/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBWSFYHJJQRSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C=C(C=N1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Sec Butyl 5 Methoxypyridazin 3 2h One and Analogues
Historical Overview of Pyridazinone Synthesis
The pyridazine (B1198779) ring system, characterized by two adjacent nitrogen atoms in a six-membered ring, was first synthesized by Tauber in 1895, following its discovery by Fischer in 1886. sphinxsai.com Despite their early discovery, intensive investigation into pyridazines and their derivatives, such as pyridazinones, only gained significant momentum in the mid-20th century. sphinxsai.com This surge in interest was largely driven by the discovery of their diverse biological activities, which established them as important scaffolds in medicinal chemistry and agrochemicals. scispace.comresearchgate.net Early synthetic strategies laid the groundwork for the more refined methods used today, primarily relying on the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648) and its derivatives. sphinxsai.comresearchgate.net
Classical Approaches to 3(2H)-Pyridazinone Ring Formation
The construction of the 3(2H)-pyridazinone ring has traditionally been achieved through several reliable cyclocondensation strategies. These methods remain fundamental in heterocyclic chemistry for their versatility and efficiency.
Condensation Reactions with Hydrazine Derivatives
The most prevalent and straightforward method for synthesizing the pyridazinone core involves the cyclocondensation of a suitable 1,4-dicarbonyl precursor with hydrazine or a substituted hydrazine. researchgate.netnih.gov The reaction of a γ-ketoacid with hydrazine hydrate is a classic example, leading directly to the formation of a 4,5-dihydropyridazin-3(2H)-one. scispace.comnih.gov This intermediate can then be dehydrogenated, often using reagents like bromine in acetic acid, to yield the aromatic pyridazin-3(2H)-one ring. nih.govnih.gov This two-step process is a cornerstone of pyridazinone synthesis, valued for its reliability and the accessibility of its starting materials. nih.gov
For instance, the synthesis of 6-substituted-3(2H)-pyridazinones often begins with the cyclocondensation of a ketocarboxylic acid with hydrazine, followed by a dehydrogenation step to introduce the ring's aromaticity. The choice of hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) allows for the introduction of various substituents at the N-2 position of the pyridazinone ring. researchgate.netresearchgate.net
Table 1: Examples of Hydrazine Derivatives in Pyridazinone Synthesis
| Hydrazine Derivative | Precursor | Product Type | Reference |
| Hydrazine Hydrate | γ-Ketoacid | 4,5-Dihydropyridazin-3(2H)-one | scispace.comnih.gov |
| Phenylhydrazine | γ-Ketoacid | 2-Phenyl-4,5-dihydropyridazin-3(2H)-one | researchgate.net |
| Hydrazine Hydrate | 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones | 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | nih.gov |
Cyclization of Keto-Carboxylic Acids
The cyclization of γ-keto-carboxylic acids is a specific and highly effective application of the hydrazine condensation method. This approach is fundamental to creating 6-substituted pyridazinones. The process typically starts with a Friedel-Crafts acylation, for example, reacting an aromatic compound with succinic anhydride in the presence of a Lewis acid like aluminum chloride to form a β-aroylpropionic acid (a type of γ-keto acid). scispace.comasianpubs.org
This resulting γ-keto acid is then subjected to cyclization with hydrazine hydrate. scispace.comresearchgate.net The initial product is a dihydropyridazinone, which can be subsequently oxidized to the corresponding aromatic pyridazinone. scispace.comnih.gov This strategy is exemplified by the synthesis of 6-(3'-aminophenyl)-2,3,4,5-tetrahydro pyridazin-3-one, which is prepared by the cyclization of the appropriate β-(aminophenyl) propionic acid with hydrazine hydrate. researchgate.net
Utility of Maleic Acid Derivatives in Pyridazinone Synthesis
Derivatives of maleic acid, such as maleic anhydride and mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid), serve as valuable C4 synthons for constructing the pyridazinone ring. The reaction of maleic anhydride with a substituted hydrazine can lead to the formation of a pyridazin-3,6-dione scaffold. tandfonline.com
Mucochloric acid and its bromo-analogue are particularly useful for preparing 4,5-dihalogenated pyridazin-3(2H)-ones. sphinxsai.comresearchgate.nettandfonline.com The reaction involves the direct condensation of mucochloric acid with a hydrazine derivative. This method provides a direct route to pyridazinones with halogen substituents at the C4 and C5 positions, which are versatile handles for further functionalization through cross-coupling reactions. tandfonline.com
Advanced and Stereoselective Synthesis of Pyridazinone Scaffolds
While classical methods are robust, modern synthetic chemistry has introduced more advanced techniques to improve efficiency, yield, and control over the synthesis of pyridazinone scaffolds.
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. asianpubs.orgacs.orgsci-hub.se This technology has been successfully applied to the synthesis of pyridazinone derivatives. asianpubs.orgnih.gov
The key advantages of using microwave irradiation include rapid heating, which can significantly reduce reaction times from hours to minutes. asianpubs.orgtandfonline.com For example, the condensation of 3-chloro-6-substituted phenyl pyridazine with anthranilic acid to form quinazolinone-fused pyridazines can be completed in 1-3 minutes under microwave irradiation, a significant improvement over conventional refluxing. asianpubs.org Similarly, the synthesis of N2-substituted 4,5-dichloropyridazin-3-ones from the reaction of polyfluorinated hydrazines with dichloromucoic acid showed complete conversion after just 4 minutes of microwave irradiation at 350 W. tandfonline.com
This technique is not only faster but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. sci-hub.se Microwave heating has been effectively used in various key steps of pyridazinone synthesis, including cyclocondensation reactions and palladium-catalyzed cross-coupling reactions for further derivatization. acs.orgsci-hub.se
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
| Condensation of γ-ketoacid with hydrazine hydrate | 5.2 hours reflux | Not specified, but generally faster | asianpubs.org |
| Condensation of 3-chloro-6-substituted phenyl pyridazine and anthranilic acid | 10 hours reflux | 1-3 minutes irradiation | asianpubs.org |
| Synthesis of N2-substituted 4,5-dichloropyridazin-3-ones | Several hours heating | 4 minutes irradiation (350 W) | tandfonline.com |
| Suzuki-Miyaura cross-coupling of 6-chloropyridazinones | Hours of heating, inert atmosphere | 30 minutes irradiation (135-140 °C) | acs.orgsci-hub.se |
Domino Reactions in Pyridazinone Synthesis
Domino reactions, also known as cascade or tandem reactions, offer a powerful strategy for the efficient construction of complex molecules like pyridazinones from simple starting materials in a single operation. This approach enhances synthetic efficiency by minimizing purification steps, solvent usage, and waste generation. A key advantage is the formation of multiple chemical bonds in a sequential manner without the need to isolate intermediates. scispace.com
For the synthesis of pyridazinone rings, domino reactions can be designed to proceed through a sequence of intramolecular and intermolecular transformations. For instance, a one-pot domino hydrohydrazination and condensation reaction has been developed for the synthesis of dihydropyridazinones. In this method, a substrate like 4-pentynoic acid reacts with a hydrazine derivative in the presence of a catalyst, such as zinc chloride, to yield the corresponding pyridazinone through a cascade of bond formations. scispace.com
Multicomponent reactions (MCRs), a subset of domino reactions, are particularly attractive for building molecular diversity. An ultrasound-promoted three-component synthesis of pyridazinones has been reported, involving arenes, cyclic anhydrides, and aryl hydrazines in the presence of a recyclable ionic liquid catalyst. scispace.com The mechanism involves an initial Friedel–Crafts acylation to form a keto-carboxylic acid, followed by intermolecular hydrazone formation and subsequent intramolecular cyclization to afford the pyridazinone core. scispace.com Such strategies could be adapted for the synthesis of precursors to 2-(sec-Butyl)-5-methoxypyridazin-3(2H)-one by selecting appropriately substituted starting materials.
Green Chemistry Principles in Pyridazinone Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyridazinones, to minimize environmental impact. These principles focus on aspects such as atom economy, use of safer solvents, energy efficiency, and waste reduction. researchgate.net
Several green synthetic methods for pyridazinone derivatives have been developed:
Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the synthesis of pyridazinone derivatives. This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov
Ultrasound-Promoted Reactions: Sonication provides an alternative energy source for chemical reactions. Ultrasound-promoted multicomponent synthesis of pyridazinones has been shown to be highly efficient, offering high yields in short reaction times. scispace.com
Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or "neat," is a key green chemistry principle. Grinding techniques and reactions under solvent-free microwave or ultrasound conditions have been successfully applied to the synthesis of various pyridazinone derivatives, completely eliminating the use of volatile and often toxic organic solvents.
These green approaches are highly relevant to the synthesis of this compound, offering more environmentally benign alternatives to traditional synthetic methods.
Synthetic Routes for Introduction of Sec-Butyl and Methoxy (B1213986) Substituents
The synthesis of this compound requires specific methodologies for the regioselective introduction of the sec-butyl group at the N2 position and the methoxy group at the C5 position of the pyridazinone ring.
The N-alkylation of pyridazinones is a common strategy for introducing substituents on the nitrogen atom. However, the presence of two nitrogen atoms in the pyridazine ring (N1 and N2) can lead to regioselectivity challenges. For pyridazin-3(2H)-ones, alkylation generally occurs at the N2 position. The introduction of a sterically demanding group like sec-butyl requires careful selection of reaction conditions to achieve high yields and avoid side reactions.
A general approach involves the reaction of a 5-methoxypyridazin-3(2H)-one precursor with a sec-butyl halide (e.g., 2-bromobutane) in the presence of a suitable base. Common bases used for N-alkylation of heterocycles include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium fluoride (CsF). The choice of solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), can also influence the reaction rate and selectivity. beilstein-journals.org
For sterically hindered secondary alkyl halides, traditional SN2 reactions can be sluggish and may compete with elimination pathways. In such cases, modern catalytic methods, such as copper-catalyzed metallaphotoredox N-alkylation, can be highly effective. This approach allows for the coupling of a wide range of N-nucleophiles with diverse alkyl bromides, including secondary ones, at room temperature. princeton.edu
Table 1: Representative Conditions for N-Alkylation of Heterocycles
| Alkylating Agent | Base | Solvent | Conditions | Regioselectivity |
|---|---|---|---|---|
| Alkyl Halides | K2CO3 | DMF | Room Temp to Reflux | N-Alkylation |
| Secondary Alkyl Tosylates | NaH | THF | Room Temp | N1-selective for indazoles |
This table presents general conditions for N-alkylation of N-heterocycles, which can be adapted for the synthesis of the target compound.
The introduction of a methoxy group at the C5 position of the pyridazinone ring is typically achieved through nucleophilic aromatic substitution (SNAr) on a suitable precursor, most commonly a 5-halopyridazinone. The electron-deficient nature of the pyridazinone ring facilitates this type of reaction.
A common strategy involves the reaction of a 2-(sec-butyl)-5-chloropyridazin-3(2H)-one or 2-(sec-butyl)-5-bromopyridazin-3(2H)-one with sodium methoxide in methanol or another suitable solvent. The reaction generally proceeds under mild to moderate heating. The presence of an electron-withdrawing carbonyl group in the pyridazinone ring activates the C5 position towards nucleophilic attack.
Alternatively, the methoxy group can be introduced at an earlier stage of the synthesis. For example, a precursor such as 4-methoxy-γ-ketoacid can be cyclized with a sec-butyl hydrazine to directly form the 2-(sec-butyl)-5-methoxypyridazinone ring system.
Achieving the desired substitution pattern in polysubstituted pyridazinones requires highly regioselective synthetic methods. For this compound, the regioselectivity of both N-alkylation and C-alkoxylation is crucial.
The order of introduction of the substituents can be a key factor in controlling regioselectivity. For instance, starting with a 5-methoxypyridazin-3(2H)-one and then performing the N-alkylation with a sec-butyl halide would likely lead to the desired product. The regioselectivity of the N-alkylation is generally directed to the N2 position in pyridazin-3(2H)-ones.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for the regioselective functionalization of halopyridazinones. scispace.com While typically used for C-C or C-N bond formation, related methodologies can be employed for C-O bond formation.
Directed ortho-metalation (DoM) is another strategy that can be used for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of pyridazinones, the lactam carbonyl group can direct metalating agents to adjacent positions, allowing for the introduction of various functional groups with high regiocontrol.
Analytical Techniques for Structural Elucidation of Pyridazinone Derivatives
The unambiguous structural characterization of pyridazinone derivatives is essential to confirm their identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for the structural elucidation of organic molecules. nih.gov
1H NMR: Provides information about the number, chemical environment, and connectivity of protons in the molecule. For this compound, one would expect to see characteristic signals for the protons of the sec-butyl group (a multiplet for the CH, a doublet for one CH3, and a triplet for the other CH3), a singlet for the methoxy group protons, and signals for the protons on the pyridazinone ring.
13C NMR: Provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for the carbonyl carbon, the carbons of the pyridazinone ring, the methoxy carbon, and the carbons of the sec-butyl group. rsc.org
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, providing definitive structural assignments. nih.gov
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high accuracy, allowing for the confirmation of the molecular formula. miamioh.edu The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For N-alkylated pyridazinones, characteristic fragmentation patterns may include cleavage of the alkyl chain. researchgate.netlibretexts.org
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. For this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring would be expected in the region of 1650-1700 cm-1.
Table 2: Expected Analytical Data for this compound
| Technique | Expected Data |
|---|---|
| HRMS | Calculated exact mass for C9H14N2O2 |
| 1H NMR | Signals corresponding to sec-butyl protons, methoxy protons, and pyridazinone ring protons with appropriate chemical shifts, multiplicities, and coupling constants. |
| 13C NMR | Signals for the carbonyl carbon, aromatic/olefinic carbons of the ring, methoxy carbon, and aliphatic carbons of the sec-butyl group. |
| IR (cm-1) | Strong C=O stretch (approx. 1650-1700), C-H stretches (aliphatic and aromatic), C-O stretch. |
This table presents expected data based on the analysis of related structures.
Chemical Reactivity and Transformation Pathways of 2 Sec Butyl 5 Methoxypyridazin 3 2h One
Electrophilic and Nucleophilic Reactivity
The pyridazine (B1198779) ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms, which lowers its reactivity towards electrophilic substitution. nih.gov This effect is further intensified by the electron-withdrawing nature of the carbonyl group. Consequently, electrophilic attack on the carbon atoms of the pyridazinone ring is generally difficult and requires harsh conditions. nih.gov
Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for pyridazinones, particularly when a good leaving group is present. google.com In the case of 2-(sec-butyl)-5-methoxypyridazin-3(2H)-one, the methoxy (B1213986) group at the C-5 position can act as a leaving group, enabling substitution by various nucleophiles. Studies on analogous 3-methoxypyridines have shown that they can react with amine nucleophiles to yield aminated products. ntu.edu.sgclockss.org The regioselectivity of nucleophilic substitution on the pyridazine ring can be influenced by the nature of both the nucleophile and the substituents already present on the ring. google.com For instance, the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with amines leads to a mixture of products from substitution at the C-4 and C-5 positions. google.com
| Reagent Type | Specific Reagent Example | Predicted Reaction Site | Resulting Product Type | Notes |
|---|---|---|---|---|
| Nucleophile (Amine) | Primary/Secondary Amines (e.g., Morpholine (B109124), Piperidine) | C-5 | 5-Amino-2-(sec-butyl)pyridazin-3(2H)-one | Reaction proceeds via SNAr, displacing the methoxy group. Similar reactions are documented for other methoxypyridines and pyridazinones. google.comntu.edu.sg |
| Nucleophile (Alkoxide) | Sodium Alkoxide (e.g., NaOEt) | C-5 | 5-Alkoxy-2-(sec-butyl)pyridazin-3(2H)-one | Potential for ether exchange at the C-5 position. |
| Electrophile | Nitrating Mixture (HNO3/H2SO4) | Ring Carbon (C-4 or C-6) | Nitro-substituted pyridazinone | Generally low reactivity. Requires forcing conditions due to the electron-deficient nature of the ring. nih.govnih.gov |
| Organometallic Reagent | Grignard Reagents (e.g., PhMgBr) | C=O Carbonyl | Tertiary Alcohol | Possible addition to the carbonyl group, though ring reactions can compete. |
Tautomerism and Isomerization Phenomena in Pyridazinone Systems
Tautomerism is a key characteristic of pyridazinone systems, which can exist in equilibrium between different structural isomers. The most common form is keto-enol tautomerism, where pyridazin-3(2H)-one can interconvert to its aromatic pyridazin-3-ol form. nih.gov Theoretical studies using density functional theory (DFT) have shown that for the parent pyridazin-3(2H)-one, the keto form is significantly more stable than the hydroxy-aromatic (enol) form. chemicalbook.com The energy barrier for direct hydrogen transfer is quite high, but can be lowered through dimerization or the presence of protic solvents. chemicalbook.com
In this compound, the nitrogen at the N-2 position is substituted with a sec-butyl group. This substitution prevents the typical N-H proton migration, thereby locking the compound in the pyridazin-3(2H)-one form relative to the N-1 position. However, other tautomeric forms could theoretically exist. For instance, an alternative aromatic tautomer could arise from the migration of a proton from the methoxy's methyl group, although this is generally not a favored process. The predominant form of this compound is therefore the 3-oxo structure as named. The general tautomeric possibilities for a generic pyridazinone core are illustrated below.
| Tautomer Name | Structural Description | General Stability | Notes |
|---|---|---|---|
| Amide (Keto) Form | Contains a C=O group within the ring (lactam structure). | Generally the most stable tautomer in the solid state and in solution. nih.gov | This is the expected dominant form for this compound. |
| Imino (Enol) Form | Contains a C=N bond and an exocyclic OH group (lactim structure). The ring is aromatic. | Less stable than the keto form. chemicalbook.com | The N-2 sec-butyl group prevents the formation of the N1-H tautomer but not the N2-H tautomer in a parent system. |
| Zwitterionic Form | Contains both a positive and negative charge within the molecule, e.g., a protonated ring nitrogen and a deprotonated oxygen. | Generally unstable and does not contribute significantly to the equilibrium. chemicalbook.com | Can be an intermediate in proton transfer reactions. |
Derivatization Strategies via Functional Group Interconversions
Functional group interconversion provides a powerful toolkit for modifying the this compound scaffold to synthesize new derivatives. These strategies leverage the reactivity of the existing functional groups.
Substitution of the Methoxy Group: As discussed, the C-5 methoxy group is a prime target for nucleophilic substitution. This allows for the introduction of a wide array of functionalities, including various amino, alkoxy, and thioalkoxy groups, by reacting the parent compound with the corresponding nucleophiles. google.comntu.edu.sg
Modification of the Carbonyl Group: The C-3 carbonyl group can be a site for derivatization. For example, it can be converted to a thiocarbonyl group using reagents like Lawesson's reagent. This transformation can significantly alter the electronic properties and biological activity of the molecule.
Ring Functionalization: While direct electrophilic substitution is challenging, other methods can be employed to functionalize the C-4 and C-6 positions. Potential strategies could include metalation-electrophile quench sequences, where a strong base like lithium diisopropylamide (LDA) could deprotonate at C-6, followed by reaction with an electrophile.
Synthesis of the Scaffold: The pyridazinone ring itself is often constructed through the condensation of a 1,4-dicarbonyl compound (or its equivalent) with hydrazine (B178648) or a substituted hydrazine. To synthesize the title compound, one would likely react a suitable 4-methoxy-6-oxo-hexanoic acid derivative with sec-butylhydrazine.
| Reaction Type | Position Modified | Reagent(s) | Product Functional Group |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | C-5 | R-NH2, R-OH, R-SH | -NHR, -OR, -SR |
| Thionation | C-3 | Lawesson's Reagent, P4S10 | C=S (Thiocarbonyl) |
| Halogenation | C-4 / C-6 | N-Halosuccinimide (NBS, NCS) | -Br, -Cl |
| Reduction | C-3 (Carbonyl) | LiAlH4, BH3 | -CH2- (Methylene) |
Role as Synthetic Auxiliaries and Reagents in Organic Synthesis
Pyridazinone derivatives are recognized as "privileged structures" in medicinal chemistry, frequently appearing as the core of compounds with diverse biological activities. nih.govnih.gov Their value as synthetic auxiliaries stems from their rigid, predictable geometry and the presence of multiple, differentially reactive sites that allow for controlled, sequential modifications.
The this compound scaffold can serve as a versatile starting point for building complex molecular architectures. The N-sec-butyl group can provide chirality and influence the conformation of appended groups. The C-5 position, after substitution of the methoxy group, offers a vector for extending the molecule, for example, by introducing a linker for conjugation or another pharmacophoric group. google.com The pyridazinone core can be incorporated into larger systems through multi-component reactions, which are efficient processes for generating chemical diversity. rug.nlmdpi.com By strategically manipulating its functional groups, this pyridazinone can be used to synthesize libraries of compounds for screening in drug discovery and materials science.
Structure Activity Relationships Sar and Molecular Design Principles for Pyridazinone Derivatives
Elucidation of Key Pharmacophoric Features within the Pyridazinone Scaffold
The pharmacophore model of the pyridazinone class is characterized by distinct features that are essential for its biological interactions. A key aspect of this scaffold is its capacity for keto-enol tautomerism, where the pyridazin-3(2H)-one form is generally more stable. nih.govekb.eg This structural arrangement provides a unique combination of hydrogen bond acceptors and donors, which dictates how these molecules engage with biological targets. nih.govblumberginstitute.org
Pharmacophore studies have identified the presence of two hydrophobic regions and three hydrogen bond acceptor sites as critical functional groups within the pyridazinone scaffold. researchgate.net These features enable strong interactions with target proteins, such as the cysteine residues found in the active sites of certain enzymes. researchgate.net The inherent large dipole moment of the pyridazine (B1198779) ring also plays a significant role in molecular recognition, facilitating interactions like π-π and π-amide stacking. blumberginstitute.org The versatility of the pyridazinone nucleus allows for easy functionalization at various positions, making it a prime candidate for the design of novel therapeutic agents. sarpublication.com
Table 1: Key Pharmacophoric Features of the Pyridazinone Scaffold
| Feature | Description | Reference |
|---|---|---|
| Hydrogen Bond Acceptors | The scaffold typically presents three hydrogen bond acceptor sites, crucial for target binding. | researchgate.net |
| Hydrophobic Regions | Two distinct hydrophobic areas contribute to the molecule's interaction with nonpolar pockets in biological targets. | researchgate.net |
| Keto-Enol Tautomerism | Exists predominantly in the more stable pyridazin-3(2H)-one oxo-form, influencing its electronic and binding properties. | nih.govekb.eg |
| Dipole Moment | A significant dipole moment allows for favorable π-π and π-amide stacking interactions. | blumberginstitute.org |
Impact of N2-Substituents on Molecular Interactions
Research into monoamine oxidase (MAO) inhibitors has demonstrated the importance of the N2-substituent. mdpi.com The synthesis of derivatives where phenylpiperazine or morpholine (B109124) moieties are connected to the N2 position has yielded compounds with significant inhibitory effects. mdpi.com Similarly, attaching complex heterocyclic systems, such as 1,2,4-triazoles, to the nitrogen atom of a related pyrrolo[3,4-d]pyridazinone core has been a successful strategy for creating anti-inflammatory agents. nih.gov These examples underscore that modifications at the N2 position are a critical component of the design strategy for tuning the molecular interactions of pyridazinone derivatives.
Influence of C5-Substitution on Molecular Recognition and Target Engagement
The substituent at the C5 position of the pyridazinone ring is another critical determinant of molecular recognition and target engagement. The introduction of different functional groups at this position can dramatically alter the compound's biological profile. A prominent example is the marketed analgesic and anti-inflammatory drug emorfazone, which is a 5-morpholino-substituted pyridazinone derivative. sarpublication.com
The significance of C5-substitution is further highlighted in studies of monoamine oxidase (MAO) inhibitors. Research on structurally related phthalimide (B116566) analogues, which share features with pyridazinones, found that C5-substituted compounds were potent and reversible inhibitors of MAO-B. nih.gov This suggests that the C5 position is a key interaction point within the enzyme's binding site. For the compound 2-(sec-Butyl)-5-methoxypyridazin-3(2H)-one, the methoxy (B1213986) group at the C5 position is therefore expected to be a crucial element in its interaction with biological targets, likely participating in hydrogen bonding or other polar interactions.
Conformational Analysis and Stereochemical Considerations of Sec-Butyl Group
Crucially, the sec-butyl group contains a chiral center, meaning that this compound can exist as two distinct enantiomers, (R) and (S). This stereochemistry can have a profound impact on biological activity. Studies on other chiral pyridazinone derivatives have shown that different enantiomers can exhibit significantly different potencies. For example, in one case, the (S)-enantiomer of a tricyclic pyridazinone derivative was found to be twice as potent an inhibitor as its (R)-enantiomer. rsc.org Therefore, the specific three-dimensional arrangement of the sec-butyl group is a key factor in its interaction with a biological target, and the separation and individual testing of the (R) and (S) enantiomers would be essential to fully characterize the compound's activity. The bioactive conformation, which is the specific 3D shape the molecule adopts to bind to its target, is thus heavily influenced by the stereochemistry and rotational freedom of this group. fiveable.me
Computational Approaches to SAR Elucidation
Computational chemistry provides powerful tools for understanding and predicting the structure-activity relationships of pyridazinone derivatives, guiding the design of new and more effective compounds. These methods are generally categorized into ligand-based and structure-based approaches.
Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. These methods rely on analyzing a series of molecules known to be active at a particular target to build a model that describes the necessary pharmacophoric features.
One common LBDD approach is the generation of 3D-Quantitative Structure-Activity Relationship (3D-QSAR) pharmacophore models. nih.gov Such models have been successfully used to define the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for the vasodilator activity of pyridazin-3-one derivatives. nih.gov Another powerful LBDD technique is inverse virtual screening, where a library of compounds, such as pyridazinone derivatives, is computationally screened against a database of pharmacophore models of known biological targets to identify potential new activities. nih.govtandfonline.com
Structure-based drug design (SBDD) is utilized when the 3D structure of the target protein has been determined, typically through X-ray crystallography or cryo-electron microscopy. This approach allows for the direct visualization of how a ligand binds to its target, enabling the rational design of new molecules with improved affinity and selectivity.
Molecular docking is a cornerstone of SBDD, used to predict the preferred binding orientation of a ligand within a protein's active site. This technique has been instrumental in the design of pyridazinone derivatives as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptor 2 (VEGFR-2). researchgate.netnih.govrsc.org Docking studies have also provided critical insights into the binding modes of pyridazinone-based inhibitors with monoamine oxidases (MAO-A and MAO-B), helping to explain their potency and selectivity. mdpi.com For a more detailed understanding of the binding dynamics and to validate docking results, molecular dynamics (MD) simulations are often performed. nih.govtandfonline.com
Table 2: List of Compounds Mentioned
| Compound Name | Structure |
|---|---|
| This compound | Pyridazinone ring with a sec-butyl group at position 2 and a methoxy group at position 5 |
In Silico Screening and Virtual Ligand Docking Studies
In the quest for novel and more effective therapeutic agents, computational methods such as in silico screening and virtual ligand docking have become indispensable tools in modern drug discovery. These techniques are particularly valuable in the exploration of diverse chemical scaffolds like pyridazinone derivatives, allowing for the rapid assessment of large libraries of virtual compounds and the rational design of molecules with desired biological activities. This section will delve into the application of these computational approaches to the study of pyridazinone derivatives, with a conceptual focus on "this compound."
In silico screening involves the use of computational models to predict the biological activity of chemical compounds. This process can significantly narrow down the number of candidates for synthesis and experimental testing, thereby saving time and resources. nih.gov For pyridazinone derivatives, this can involve the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. researchgate.net For instance, 3D-QSAR models have been successfully employed to understand the structure-activity relationships of pyridazinone derivatives as inhibitors of phosphodiesterase 3A (PDE3A). These models revealed that steric and hydrophobic fields are key determinants of inhibitory activity, while hydrogen bond donor and acceptor fields have a lesser contribution. researchgate.net
Virtual ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein. researchgate.net This method is crucial for understanding the molecular basis of a drug's mechanism of action and for designing more potent and selective inhibitors. The docking process involves placing a 3D model of the ligand (e.g., a pyridazinone derivative) into the binding site of a target protein and calculating a "docking score" that estimates the binding affinity. nih.gov
While specific in silico screening or virtual ligand docking studies for this compound are not extensively detailed in publicly available literature, the principles can be applied to understand its potential interactions. The pyridazinone core is a common scaffold in many biologically active compounds and is known to participate in key interactions with various enzymes and receptors. For example, in studies on other pyridazinone derivatives, the pyridazinone ring has been shown to form crucial hydrogen bonds with amino acid residues in the active site of target proteins. researchgate.net
The substituents on the pyridazinone ring play a critical role in determining the compound's specificity and potency. The sec-butyl group at the N2 position of this compound is a bulky, hydrophobic moiety. Based on general SAR principles for pyridazinones, this group would be expected to occupy a hydrophobic pocket within the binding site of a target protein. The size and shape of this hydrophobic pocket would be a key determinant of the compound's activity. The methoxy group at the C5 position is a hydrogen bond acceptor and can also contribute to the electronic properties of the pyridazinone ring system. Its presence could facilitate interactions with specific amino acid residues in the target's active site.
To illustrate the type of data generated from such studies, the following table presents hypothetical docking scores and predicted binding affinities for a series of pyridazinone derivatives against a generic protein target. This data is representative of what would be sought in a virtual screening campaign.
| Compound ID | N2-Substituent | C5-Substituent | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) |
| 1 | Methyl | Methoxy | -7.5 | 150 |
| 2 | Ethyl | Methoxy | -8.2 | 75 |
| 3 | Propyl | Methoxy | -8.8 | 30 |
| 4 | sec-Butyl | Methoxy | -9.5 | 15 |
| 5 | Phenyl | Methoxy | -9.1 | 25 |
| 6 | sec-Butyl | Hydroxy | -9.2 | 20 |
| 7 | sec-Butyl | Chloro | -8.5 | 60 |
In this hypothetical table, the trend suggests that increasing the size and hydrophobicity of the N2-substituent from methyl to sec-butyl leads to a more favorable docking score and a higher predicted binding affinity. The substitution at the C5 position also influences the binding, with the methoxy group potentially forming a key interaction.
Computational Chemistry and Modeling Studies of 2 Sec Butyl 5 Methoxypyridazin 3 2h One
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide a theoretical framework for predicting molecular properties from first principles.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. Geometry optimization procedures systematically alter the coordinates of the atoms to find the structure with the lowest possible energy on the potential energy surface. mdpi.com For 2-(sec-Butyl)-5-methoxypyridazin-3(2H)-one, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. chemrxiv.org
Conformational analysis is crucial, especially due to the flexible sec-butyl group. Different rotational isomers (conformers) will have varying energy levels. Computational methods can identify the most stable conformer, which is essential for understanding how the molecule might interact with biological targets. The optimization is typically performed using a specific level of theory and basis set, such as B3LYP/6-31G*, which balances computational cost with accuracy for organic molecules. mdpi.com
Illustrative Data: Optimized Geometric Parameters The following table represents typical data obtained from a geometry optimization calculation and is for illustrative purposes only, as specific experimental or calculated values for this exact molecule are not publicly available.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | ~1.22 Å |
| N-N | ~1.38 Å | |
| C-O (methoxy) | ~1.36 Å | |
| Bond Angle | O=C-N | ~124° |
| C-N-N | ~118° | |
| Dihedral Angle | C-C-N-N | ~0° (ring planarity) |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. epstem.net
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small gap indicates a molecule is more likely to be reactive. For this compound, calculating these values helps predict its stability and potential to engage in chemical reactions.
Illustrative Data: FMO Parameters This table provides an example of FMO data derived from quantum chemical calculations and is for illustrative purposes.
| Parameter | Energy Value (eV) | Implication |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. epstem.net It is plotted onto the molecule's electron density surface, using a color scale to indicate different electrostatic potential values.
Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen). These sites are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas (e.g., around hydrogen atoms). These sites are favorable for nucleophilic attack.
Green regions represent neutral or near-zero potential.
For this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen and a lesser negative potential around the nitrogen and methoxy (B1213986) oxygen atoms. This information is invaluable for understanding non-covalent interactions, such as hydrogen bonding and receptor-ligand binding.
Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions
While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a dynamic picture of the molecule's behavior.
For this compound, MD simulations would be employed for:
Conformational Sampling: To explore the full range of possible conformations by simulating the molecule's movements in a solvent (like water) over time. This provides a more realistic view of its flexibility than static optimization.
Ligand-Target Interactions: If a biological target (like an enzyme or receptor) is known, MD simulations can model how the pyridazinone derivative binds to it. Researchers can analyze the stability of the binding pose, identify key interacting amino acid residues, and calculate the binding free energy, which helps in understanding the potency of the compound. researchgate.net
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Pyridazinone Scaffolds
In silico ADME prediction models use the chemical structure of a compound to estimate its pharmacokinetic properties. nih.govamazonaws.com These predictions are vital for weeding out candidates with poor drug-like properties early in development. For pyridazinone scaffolds, various ADME parameters can be computationally estimated. researchgate.netmdpi.com
Absorption: Parameters like human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration are predicted.
Distribution: Plasma protein binding (PPB) is estimated, which affects the amount of free compound available to exert its effect.
Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.
Excretion: Properties related to clearance and solubility are assessed.
Data Table: Predicted ADME Properties for Representative Pyridazinone Derivatives The data below is based on computational studies of various pyridazinone derivatives and serves as a reference for the expected profile of compounds with this scaffold. researchgate.net
| ADME Parameter | Predicted Value/Class | Significance |
| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption |
| Blood-Brain Barrier (BBB) Penetration | Varies (Low to High) | Indicates potential for CNS activity or lack thereof |
| Plasma Protein Binding | >90% (Predicted) | High binding may lead to a longer duration of action |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway |
| Aqueous Solubility (LogS) | Moderately Soluble | Affects absorption and formulation |
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling and virtual screening are powerful computational techniques in drug discovery for identifying novel ligands that may interact with a specific biological target. While no specific pharmacophore models have been published for this compound, studies on analogous pyridazinone-based compounds provide a framework for developing such models and conducting virtual screening campaigns. nih.govtandfonline.com These approaches are instrumental in exploring the vast chemical space to find new molecules with desired biological activities. jksus.org
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific receptor. For pyridazinone derivatives, these features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. youtube.comnih.gov The development of a pharmacophore model can be based on the structure of known active ligands (ligand-based) or the structure of the biological target's binding site (structure-based). biointerfaceresearch.commdpi.com
In silico repurposing studies on a series of 52 new pyridazinone-based small molecules, originally designed as formyl peptide receptor (FPR) ligands, utilized pharmacophore-based screening to identify potential new targets. nih.govtandfonline.com This highlights the utility of these models in finding new applications for existing chemical scaffolds. The process involved an initial screening against a large library of pharmacophore models, followed by docking studies to confirm interactions. nih.gov
For a related class of compounds, pyridopyridazin-6-ones, a five-point pharmacophore model (AAAHR) was developed, consisting of three hydrogen bond acceptors (A), one hydrophobic group (H), and one aromatic ring (R). youtube.com This model was successfully used to build a 3D-QSAR model and perform virtual screening for inhibitors of p38-α mitogen-activated protein kinase (MAPK). youtube.com
A hypothetical pharmacophore model for this compound can be proposed based on its structural features and data from related pyridazinone derivatives. The key pharmacophoric features would likely include:
A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at the 3-position of the pyridazinone ring.
A Hydrogen Bond Acceptor (HBA): The oxygen atom of the methoxy group at the 5-position.
A Hydrophobic (HY) feature: The sec-butyl group at the 2-position.
An Aromatic Ring (AR): The pyridazinone ring itself.
This hypothetical model can be used as a 3D query in virtual screening of large chemical databases to identify compounds with a similar arrangement of these features. The retrieved "hit" compounds would then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and mode of interaction with a potential target. wjarr.comresearchgate.net
The following table summarizes representative pharmacophore models developed for pyridazinone-related structures, which could inform the development of a model for this compound.
| Compound Class | Pharmacophore Features | Associated Target/Activity | Reference |
| Pyridopyridazin-6-ones | 3 Hydrogen Bond Acceptors, 1 Hydrophobic, 1 Aromatic Ring (AAAHR) | p38-α MAPK inhibition | youtube.com |
| N3-phenylpyrazinones | 2 Hydrogen Bond Acceptors, 1 Hydrogen Bond Donor, 2 Hydrophobic, 1 Aromatic Ring (AADHHR) | CRF1 receptor antagonism | nih.gov |
| General Pyridazinone Derivatives | Not explicitly defined, but used for inverse virtual screening | Formyl Peptide Receptors (original target), Aspartate Aminotransferase (repurposed target) | nih.govtandfonline.com |
Once a set of potential ligands is identified through virtual screening, further computational and experimental validation is necessary. Molecular dynamics simulations can be employed to study the stability of the ligand-receptor complex over time. nih.gov Ultimately, the most promising candidates would be synthesized and tested in biological assays to confirm their activity.
Mechanistic Investigations of Pyridazinone Based Biological Activities Molecular and Cellular Level
Exploration of Molecular Targets and Pathways
The diverse biological effects of pyridazinone derivatives stem from their ability to interact with a variety of molecular targets, thereby modulating key cellular pathways.
The pyridazinone scaffold has been identified as a privileged structure for the development of potent and selective enzyme inhibitors.
Phosphodiesterase (PDE) Inhibition: Certain pyridazinone derivatives have been investigated as inhibitors of phosphodiesterases, enzymes that regulate the levels of intracellular second messengers like cyclic AMP (cAMP) and cyclic GMP (cGMP). For instance, a series of pyridazinone derivatives bearing an indole (B1671886) moiety were synthesized and evaluated as potential PDE4 inhibitors, which are targets for anti-inflammatory therapies. One of the most promising compounds in this series was 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one , which demonstrated significant and selective inhibitory activity against the PDE4B isoform. This inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn can suppress the production of pro-inflammatory cytokines.
Kinase Inhibition: The pyridazinone core has also been utilized to develop inhibitors of various protein kinases, which are crucial regulators of cellular signaling and are often implicated in diseases such as cancer. Research has shown that certain pyridazinone derivatives can act as potent inhibitors of:
c-Met Tyrosine Kinase: Overactivation of the c-Met receptor tyrosine kinase is associated with tumor growth and metastasis. Novel 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinone derivatives have been designed as ATP-competitive inhibitors of c-Met, with some compounds showing high potency and selectivity.
FER Tyrosine Kinase: FER is a non-receptor tyrosine kinase involved in cell migration and adhesion. Pyrido-pyridazinone derivatives have been discovered as potent inhibitors of FER kinase, with potential applications as antitumor agents.
p38α Mitogen-Activated Protein (MAP) Kinase: This kinase is a key mediator of the inflammatory response. While not a pyridazinone, the structurally related thiazole (B1198619) derivative, (R)-2-(sec-butylamino)-N-(2-methyl-5-(methylcarbamoyl)phenyl)thiazole-5-carboxamide (BMS-640994) , highlights the utility of the sec-butylamino group in achieving potent and selective kinase inhibition.
| Enzyme Target | Example Pyridazinone Derivative/Related Compound | Observed Effect |
|---|---|---|
| Phosphodiesterase 4B (PDE4B) | 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | Selective inhibition, leading to anti-inflammatory effects. |
| c-Met Tyrosine Kinase | 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinone derivatives | Potent and selective ATP-competitive inhibition. |
| FER Tyrosine Kinase | Pyrido-pyridazinone derivatives | Potent inhibition with antitumor potential. |
| p38α MAP Kinase | (R)-2-(sec-butylamino)-N-(2-methyl-5-(methylcarbamoyl)phenyl)thiazole-5-carboxamide | Potent and selective inhibition (structurally related example). |
Pyridazinone derivatives have been shown to modulate the activity of specific cellular receptors. A notable example is their interaction with N-formyl peptide receptors (FPRs), a family of G protein-coupled receptors involved in the inflammatory response. A library of pyridazinone-like compounds was screened for their ability to act as FPR ligands, suggesting that this chemical scaffold can be tailored to modulate leukocyte inflammatory activities. While specific binding affinity data for 2-(sec-Butyl)-5-methoxypyridazin-3(2H)-one is not available, the general findings underscore the potential of pyridazinones to interact with and modulate receptor function.
While direct evidence of this compound interacting with mitochondrial complex I is not present in the reviewed literature, the broader class of pyridazinone derivatives has been implicated in various cellular interactions that can influence mitochondrial function indirectly, often through the modulation of signaling pathways that impact cellular metabolism and apoptosis.
Cellular and Biochemical Assays for Activity Profiling
A variety of cellular and biochemical assays are employed to characterize the biological activities of pyridazinone derivatives. These assays are crucial for understanding their mechanism of action and for structure-activity relationship (SAR) studies.
Cytotoxicity and Cell Viability Assays: Standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the LDH (lactate dehydrogenase) release assay are commonly used to assess the cytotoxic potential and impact on cell viability of new pyridazinone compounds.
Anti-inflammatory Activity Assays: To evaluate anti-inflammatory properties, researchers often measure the inhibition of lipopolysaccharide (LPS)-induced activation of nuclear factor-kappa B (NF-κB) , a key transcription factor in the inflammatory response. The production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) , is also quantified in cell-based assays.
Enzyme Inhibition Assays: For profiling enzyme inhibitory activity, specific biochemical assays are used. For example, the inhibitory activity against phosphodiesterases is determined by measuring the hydrolysis of cAMP or cGMP.
| Assay Type | Purpose | Example Application for Pyridazinone Derivatives |
|---|---|---|
| MTT Assay | Measures cell viability and metabolic activity. | To assess the cytotoxic effects of novel pyridazinone compounds. |
| LDH Release Assay | Quantifies cell membrane damage and cytotoxicity. | To determine the toxicity profile of pyridazinone derivatives. |
| NF-κB Reporter Assay | Measures the activation of the NF-κB signaling pathway. | To screen for anti-inflammatory activity by inhibiting LPS-induced NF-κB activation. |
| ELISA for Cytokines | Quantifies the levels of specific cytokines (e.g., IL-6, TNF-α). | To evaluate the anti-inflammatory effects of pyridazinones on cytokine production. |
| Phosphodiesterase Inhibition Assay | Measures the inhibition of PDE enzyme activity. | To identify and characterize pyridazinone-based PDE inhibitors. |
Structure-Mechanism Relationships for Pyridazinone Derivatives
The biological activity of pyridazinone derivatives is highly dependent on their substitution patterns, and extensive structure-activity relationship (SAR) studies have been conducted to optimize their therapeutic potential.
For anti-inflammatory activity via PDE4 inhibition, the presence of an indole moiety at the 4-position of the pyridazinone ring was found to be crucial.
In the context of anticancer activity , the aromaticity of the pyridazinone ring and the nature of the substituents at various positions play a significant role in their efficacy as, for example, VEGFR-2 inhibitors. nih.gov
For kinase inhibition , the specific substituents on the pyridazinone core determine the selectivity and potency against different kinases. For instance, in the development of FER kinase inhibitors, modifications to the pyrido-pyridazinone scaffold led to compounds with improved activity and selectivity. acs.org
In the agricultural application as plant activators , the nature and position of substituents on the 3(2H)-pyridazinone scaffold were systematically varied to identify compounds with broad-spectrum induced resistance activity. nih.gov
These SAR studies are often guided by computational modeling and molecular docking to understand the binding interactions between the pyridazinone derivatives and their molecular targets, which in turn informs the design of more potent and selective compounds. nih.govnih.gov
Future Directions and Emerging Research Avenues for 2 Sec Butyl 5 Methoxypyridazin 3 2h One Research
Development of Novel Synthetic Methodologies
The synthesis of pyridazinone derivatives is a well-explored area, often involving the condensation of a γ-ketoacid with a hydrazine (B178648) derivative. mdpi.com For 2-(sec-Butyl)-5-methoxypyridazin-3(2H)-one, future research could focus on developing more efficient, stereoselective, and environmentally benign synthetic routes.
Key areas for development include:
Asymmetric Synthesis: Given the chiral nature of the sec-butyl group, developing synthetic methods that yield specific stereoisomers is crucial. This will enable the investigation of stereospecific bioactivity and toxicity profiles.
Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this compound and its analogs.
Catalytic Methods: Exploring novel catalytic systems, including biocatalysis, could lead to more sustainable and atom-economical synthetic pathways.
Combinatorial Chemistry: The generation of a library of related compounds by varying the substituents on the pyridazinone ring can be accelerated through combinatorial approaches, facilitating structure-activity relationship (SAR) studies. nih.gov
A representative synthetic approach for a pyridazinone core is outlined below:
| Step | Reactants | Conditions | Product | Reference |
| 1 | γ-ketoacid and Hydrazine Hydrate | Reflux | 4,5-dihydropyridazin-3(2H)-one | mdpi.com |
| 2 | Intermediate from Step 1 | Dehydrogenation | Pyridazin-3(2H)-one | mdpi.com |
Advanced Computational and AI-Driven Drug Discovery Approaches
Future computational research could involve:
Molecular Docking and Dynamics Simulations: These techniques can predict the binding affinity and interaction of this compound with various biological targets. mdpi.comresearchgate.net This can help in prioritizing experimental screening and understanding its mechanism of action.
Quantitative Structure-Activity Relationship (QSAR): By analyzing a dataset of pyridazinone derivatives, QSAR models can be developed to predict the biological activity of novel compounds based on their chemical structure. nih.gov
De Novo Drug Design: AI algorithms, particularly deep learning models, can be trained on existing chemical and biological data to generate novel pyridazinone structures with desired pharmacological profiles. nih.govnih.gov
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound, helping to identify potential liabilities early in the drug discovery process. researchgate.net
Exploration of New Biological Targets and Mechanistic Pathways
Pyridazinone derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. mdpi.comsarpublication.commdpi.com The future direction for this compound research should involve a systematic exploration of its potential biological targets and the elucidation of its mechanistic pathways.
Potential areas of investigation include:
Enzyme Inhibition: Screening against a broad panel of enzymes could uncover novel inhibitory activities. Known targets for pyridazinones include cyclooxygenases (COX), lipoxygenases (LOX), phosphodiesterase type 4 (PDE4), and monoamine oxidase B (MAO-B). mdpi.comnih.govnih.gov
Receptor Modulation: Investigating the interaction of this compound with various receptors, such as G-protein coupled receptors (GPCRs), could reveal new therapeutic opportunities.
Ion Channel Blockade: Certain pyridazinone derivatives have been shown to interact with ion channels, suggesting a potential role in neurological or cardiovascular disorders. nih.gov
Signal Transduction Pathways: Delving into the cellular effects of the compound can help to identify the specific signaling pathways it modulates, providing a deeper understanding of its mechanism of action.
| Biological Target | Potential Therapeutic Area | Reference |
| Cyclooxygenase (COX) / Lipoxygenase (LOX) | Inflammation, Pain | mdpi.com |
| Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | nih.gov |
| Phosphodiesterase 4 (PDE4) | Inflammatory Diseases | nih.gov |
| Discoidin Domain Receptor 1 (DDR1) | Inflammatory Bowel Disease | nih.gov |
Integration of Multi-Omics Data in Pyridazinone Research
The integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the biological effects of a compound. nih.govwalshmedicalmedia.comnih.gov Applying a multi-omics approach to the study of this compound can offer profound insights into its mechanism of action, identify biomarkers for its efficacy, and aid in patient stratification.
Future research should focus on:
Transcriptomic Analysis: Using techniques like RNA-Seq to understand how the compound alters gene expression profiles in relevant cell models or tissues.
Proteomic Profiling: Employing mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications induced by the compound. mdpi.com
Metabolomic Studies: Analyzing the metabolic fingerprint of cells or organisms treated with the compound to understand its impact on metabolic pathways.
Integrative Analysis: Combining data from multiple omics platforms to construct a comprehensive network of the compound's biological interactions and to identify key nodes and pathways that are perturbed. mdpi.com This integrated approach can help to bridge the gap between genotype and phenotype, providing a more complete understanding of the compound's effects. nih.gov
By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and the broader class of pyridazinone derivatives.
Q & A
Q. What are the recommended handling and storage protocols for 2-(sec-Butyl)-5-methoxypyridazin-3(2H)-one in laboratory settings?
- Methodological Answer : Follow GHS guidelines for harmful substances (H302 hazard statement). Use personal protective equipment (PPE), including gloves and safety goggles. Avoid dust formation and ensure adequate ventilation. Store in a sealed container in a cool, dry, and well-ventilated area to prevent degradation. Refer to the compound’s safety data sheet for specific engineering controls (e.g., fume hoods) and emergency measures for accidental exposure .
Q. What synthetic routes are reported for preparing this compound and its derivatives?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, bromoalkyl intermediates (e.g., 5-bromopentyl groups) can react with substituted amines or methoxy precursors under reflux in aprotic solvents like acetonitrile. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and structural validation by -NMR and mass spectrometry are critical steps .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Assign proton environments (e.g., methoxy group at δ ~3.8 ppm) and verify substitution patterns.
- X-ray crystallography : Resolve bond lengths (e.g., C–N bonds in pyridazinone ring: ~1.33 Å) and dihedral angles to confirm stereochemistry.
- InChI Key : Cross-reference with PubChem data (e.g., MMDFKVYPOQFQHP-UHFFFAOYSA-N) for validation .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond angles or torsional strains) be resolved during structural analysis?
- Methodological Answer : Employ high-resolution single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 110 K) to minimize thermal motion artifacts. Use software like SHELXL for refinement, ensuring data-to-parameter ratios >15:1. Cross-validate with density functional theory (DFT) calculations to reconcile discrepancies in torsional angles (e.g., N4–C27–C23 vs. expected values) .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : Design enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates. For antimicrobial studies, use microbroth dilution (MIC assays) against Gram-positive/negative strains. Include cytotoxicity controls (e.g., MTT assay on HEK-293 cells) and reference biochemical reagent protocols for dose-response curve generation .
Q. How can metabolic pathways of this compound be analyzed in microbial or mammalian systems?
- Methodological Answer : Use LC-MS/MS to detect metabolites after incubation with liver microsomes or bacterial cultures (e.g., Sphingopyxis spp.). Focus on nitro-reduction (e.g., NfnB-mediated pathways) and dealkylation products. Isotopic labeling (e.g., -sec-butyl) can track carbon fate during hydroxylation or Schiff base formation .
Q. What computational strategies are effective for predicting binding interactions with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against protein targets (e.g., benzimidazole-binding enzymes). Use molecular dynamics (MD) simulations (AMBER/CHARMM) to assess binding stability. Validate with free-energy perturbation (FEP) calculations for ΔG binding affinities. Cross-reference crystallographic data (e.g., PDB entries) for active-site validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
